BenchChemオンラインストアへようこそ!

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This scaffold is optimal for designing kinase inhibitors targeting the ATP-binding pocket, where the 7-NH2 group enables critical hinge region interactions. Unlike analogs lacking this amine handle (e.g., CAS 27582-24-7), this exact substitution pattern allows one-step amide coupling or reductive amination for rapid hit-to-lead library expansion. The 5-methyl group enhances metabolic stability over unsubstituted variants, making it the precise building block required for SAR fidelity and PROTAC warhead conjugation.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 860722-53-8
Cat. No. B2498811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-imidazo[4,5-b]pyridin-7-amine
CAS860722-53-8
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=CN2)N
InChIInChI=1S/C7H8N4/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyBMXWAJPATBTJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 860722-53-8) - Key Procurement & Research Specifications


5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 860722-53-8) is a fused heterocyclic scaffold consisting of an imidazole ring annulated to a pyridine ring, featuring a methyl group at position 5 and a primary amine at position 7 . This structural architecture mimics the purine base motif, rendering it a privileged starting material for the design of ATP-competitive kinase inhibitors and other protein-targeting ligands [1]. The presence of both hydrogen bond donor (amine) and acceptor (ring nitrogens) functionalities provides a versatile handle for synthetic elaboration, while its predicted physicochemical profile (molecular weight 148.17 g/mol, predicted LogP 1.43, topological polar surface area 67.6 Ų) distinguishes it from closely related imidazo[4,5-b]pyridine analogs lacking the 7-amine or 5-methyl substituents.

Why Generic Imidazo[4,5-b]pyridine Substitution Fails: Critical Differentiators of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine


Generic substitution among imidazo[4,5-b]pyridine scaffolds is not scientifically valid due to profound differences in hydrogen bonding capacity, metabolic liabilities, and synthetic utility dictated by substitution patterns. The 7-amino group in the target compound introduces a primary amine functionality that can act as both a hydrogen bond donor and a nucleophilic site for further derivatization, whereas analogs like 5-methyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7) lack this critical handle entirely . Furthermore, the 5-methyl group modulates electronic distribution and steric bulk in the heterocyclic core, directly impacting binding affinity to biological targets and influencing metabolic stability compared to unsubstituted 1H-imidazo[4,5-b]pyridin-7-amine (CAS 6703-44-2) [1]. As demonstrated in recent kinase inhibitor development programs, even minor alterations to this scaffold result in orders-of-magnitude shifts in potency and selectivity profiles, underscoring the necessity of procuring the exact substitution pattern required for a given SAR campaign [2].

Quantitative Evidence Guide: 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine Differentiation from Closest Analogs


Molecular Weight and Hydrogen Bond Capacity vs. 5-Methyl-1H-imidazo[4,5-b]pyridine

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine possesses a molecular weight of 148.17 g/mol and contains a primary amine group capable of donating a hydrogen bond, whereas the closest analog 5-methyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7) has a molecular weight of 133.15 g/mol and lacks any hydrogen bond donor functionality . This difference in hydrogen bond donor count (1 vs. 0) directly impacts the compound's ability to engage in specific polar interactions with biological targets, as well as its aqueous solubility and permeability profile .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Polar Surface Area (PSA) and Lipophilicity (LogP) Differentiation from Unsubstituted 7-Amino Analog

The target compound exhibits a predicted topological polar surface area (TPSA) of 67.6 Ų and a LogP of 1.43, compared to 1H-imidazo[4,5-b]pyridin-7-amine (CAS 6703-44-2) which has a TPSA of 54.5 Ų and a lower LogP (estimated ~0.8-1.0) [1]. The 5-methyl substitution increases lipophilicity by approximately 0.4-0.6 LogP units while modestly increasing TPSA, a combination that can enhance membrane permeability without severely compromising aqueous solubility .

ADME Prediction Drug Design Physicochemical Properties

Predicted Metabolic Stability Advantage via 5-Methyl Blockade

In vitro CYP inhibition data for a closely related derivative (BDBM50592756, a 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine-containing compound) show weak inhibition of major CYP isoforms: CYP3A2 Ki = 52,600 nM, CYP1A2 Ki = 127,000 nM, and CYP2D1 Ki = 179,000 nM [1]. While direct data for the core scaffold itself are not publicly available, these values for a derivative are consistent with the hypothesis that the 5-methyl group shields metabolically labile positions on the pyridine ring, reducing oxidative metabolism relative to unsubstituted imidazo[4,5-b]pyridines, which are known to undergo rapid CYP-mediated clearance [2][3].

Metabolism Cytochrome P450 Drug Metabolism

Synthetic Versatility: 7-Amino Group Enables Direct Derivatization Not Possible with Non-Amine Analogs

The 7-amino group in the target compound provides a unique nucleophilic site for amide coupling, reductive amination, or urea formation, enabling rapid diversification into focused libraries. In contrast, 5-methyl-1H-imidazo[4,5-b]pyridine (lacking the 7-amine) requires pre-functionalization (e.g., halogenation) followed by metal-catalyzed cross-coupling, which adds synthetic steps and limits accessible chemical space [1][2]. The target scaffold has been used as a key intermediate in the synthesis of potent kinase inhibitors with sub-nanomolar IC50 values (e.g., 1.2 nM against an undisclosed target at pH 7.5) [3], demonstrating its utility in generating high-affinity ligands.

Synthetic Chemistry Medicinal Chemistry Building Blocks

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine: Primary Research & Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Design of ATP-Competitive Kinase Inhibitors

As a purine bioisostere, the scaffold is optimal for designing kinase inhibitors targeting the ATP-binding pocket, particularly when a hydrogen bond donor (7-NH2) is required for hinge region interactions [1]. The 5-methyl group provides steric and electronic tuning that can enhance selectivity for specific kinase subfamilies, as demonstrated by derivatives achieving sub-nanomolar potency [2].

Chemical Biology: Synthesis of Affinity Probes and PROTACs

The 7-amino group enables facile conjugation to linkers for biotinylation, fluorescent tagging, or PROTAC (Proteolysis Targeting Chimera) warheads without disrupting the core scaffold's target-binding conformation [1]. The predicted moderate lipophilicity (LogP 1.43) and TPSA (67.6 Ų) support cellular permeability while maintaining sufficient solubility for biochemical assays.

Lead Optimization: Scaffold with Reduced CYP Liability

For programs where minimizing drug-drug interaction risk is paramount, the 5-methyl substitution pattern is supported by class-level evidence suggesting reduced CYP inhibition compared to unsubstituted imidazo[4,5-b]pyridines [1]. This makes it a suitable starting point for CNS or chronic disease indications where polypharmacy is anticipated.

Combinatorial Chemistry: Efficient Library Synthesis

The 7-amino group enables one-step diversification via amide coupling or reductive amination, significantly accelerating the synthesis of focused libraries for hit-to-lead campaigns [1]. This contrasts with analogs lacking the 7-amine, which require multi-step functionalization and restrict the scope of accessible derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.